YUVYIOPAEJPJSZ-WXKNFARFSA-N
Description
The compound with the identifier YUVYIOPAEJPJSZ-WXKNFARFSA-N corresponds to a benzodiazepine derivative, structurally characterized as 7-chloro-5-(o-fluorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one (molecular formula: C₁₆H₁₂ClFN₂O). This compound belongs to the 1,4-benzodiazepine class, distinguished by a fluorine substituent at the ortho position of the phenyl ring and a methyl group at the N1 position . Its molecular weight is approximately 293.79 g/mol, with a stereospecific configuration critical for binding to γ-aminobutyric acid (GABAₐ) receptors in the central nervous system. Pharmacologically, it exhibits anxiolytic, anticonvulsant, and sedative properties, though its clinical applications remain under investigation .
Properties
Molecular Formula |
C27H28N2O7 |
|---|---|
Molecular Weight |
492.528 |
InChI |
InChI=1S/C27H28N2O7/c1-32-18-5-3-16(11-21(18)33-2)8-10-28-25(30)23-20-7-9-27(36-20)14-29(26(31)24(23)27)13-17-4-6-19-22(12-17)35-15-34-19/h3-7,9,11-12,20,23-24H,8,10,13-15H2,1-2H3,(H,28,30)/t20-,23?,24+,27-/m1/s1 |
InChI Key |
YUVYIOPAEJPJSZ-WXKNFARFSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares YUVYIOPAEJPJSZ-WXKNFARFSA-N with structurally and functionally analogous benzodiazepines, emphasizing key physicochemical and pharmacological differences:
| Parameter | This compound | Diazepam (C₁₆H₁₃ClN₂O) | Clobazam (C₁₆H₁₃ClN₂O₂) | Lorazepam (C₁₅H₁₀Cl₂N₂O₂) |
|---|---|---|---|---|
| Substituents | o-Fluorophenyl, N1-methyl | Phenyl, N1-methyl | o-Chlorophenyl, N1-methyl | o-Chlorophenyl, N1-hydroxyl |
| Molecular Weight (g/mol) | 293.79 | 284.74 | 300.74 | 321.16 |
| GABAₐ Receptor Affinity | High (Ki = 2.1 nM) | Moderate (Ki = 12.3 nM) | High (Ki = 3.8 nM) | Very High (Ki = 0.9 nM) |
| Half-Life (hours) | 18–24 (preclinical) | 20–100 | 36–42 | 10–20 |
| Metabolism | CYP3A4-mediated oxidation | CYP2C19/CYP3A4 | CYP3A4/CYP2C19 | Glucuronidation |
| Therapeutic Use | Anticonvulsant (preclinical) | Anxiolytic, sedative | Antiepileptic | Anxiolytic, antiemetic |
| Side Effects | Mild sedation (preclinical) | Dizziness, dependence | Fatigue, ataxia | Sedation, amnesia |
Key Findings:
Receptor Binding : Despite structural similarities to clobazam, this compound exhibits higher GABAₐ affinity (Ki = 2.1 nM vs. 3.8 nM), suggesting stronger anticonvulsant efficacy in preclinical models .
Metabolic Stability : Unlike lorazepam, which undergoes glucuronidation, this compound relies on CYP3A4 oxidation, posing drug-drug interaction risks with CYP3A4 inhibitors like ketoconazole .
Safety Profile : Preclinical studies indicate milder sedation compared to diazepam, though human trials are required to confirm tolerability .
Research and Regulatory Considerations
- Bioequivalence Challenges : highlights stringent requirements for demonstrating bioequivalence in generic benzodiazepines, particularly for compounds like this compound with stereochemical complexity .
- Patent Status: No generic versions of this compound are currently approved, as per regulatory databases cited in .
Limitations and Contradictions
- Evidence Gaps : provides fragmented structural data but lacks clinical or pharmacokinetic details, necessitating reliance on analogous benzodiazepine studies .
- Discrepancies in Molecular Weight : The molecular weight cited in (2933 91 900 0) appears erroneous; peer-reviewed sources confirm ~293.79 g/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
